1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroquinoline ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps. One common method starts with the protection of the amine group using the Fmoc group. This is followed by the formation of the tetrahydroquinoline ring through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can facilitate binding to proteins and enzymes, while the tetrahydroquinoline ring can interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline ring, in particular, differentiates it from other Fmoc-protected compounds and enhances its potential for diverse applications .
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C26H23NO4/c1-16-10-11-17-14-18(25(28)29)12-13-24(17)27(16)26(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-14,16,23H,10-11,15H2,1H3,(H,28,29) |
InChI Key |
DHUWSSROAKNHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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